molecular formula C14H21NO B3039414 2-[4-(Cyclohexyloxy)phenyl]ethylamine CAS No. 1042579-53-2

2-[4-(Cyclohexyloxy)phenyl]ethylamine

Cat. No.: B3039414
CAS No.: 1042579-53-2
M. Wt: 219.32 g/mol
InChI Key: ROOOJJJHOJAACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-[4-(Cyclohexyloxy)phenyl]ethylamine has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 2-[4-(Cyclohexyloxy)phenyl]ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and cyclohexanol.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes: One common synthetic route involves the esterification of 4-hydroxyphenylacetic acid with cyclohexanol to form an ester intermediate.

Chemical Reactions Analysis

2-[4-(Cyclohexyloxy)phenyl]ethylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclohexyloxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the central nervous system. This modulation can influence neurotransmitter release and uptake, leading to various physiological and pharmacological effects.

Comparison with Similar Compounds

2-[4-(Cyclohexyloxy)phenyl]ethylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-cyclohexyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOOJJJHOJAACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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